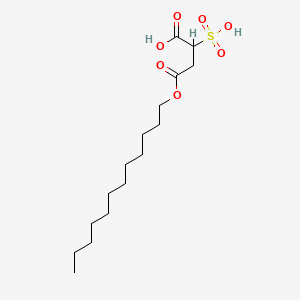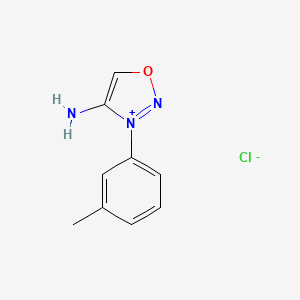
1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the 4-Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Ethanol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the sulfonyl or indole groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-1H-indole: Lacks the phenylsulfonyl and ethanol groups.
1-(Phenylsulfonyl)-1H-indole: Lacks the 4-methoxyphenyl and ethanol groups.
1-(4-Methoxyphenyl)-1-(1H-indol-2-yl)ethanol: Lacks the phenylsulfonyl group.
Propiedades
| 40899-88-5 | |
Fórmula molecular |
C23H21NO4S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H21NO4S/c1-23(25,18-12-14-19(28-2)15-13-18)22-16-17-8-6-7-11-21(17)24(22)29(26,27)20-9-4-3-5-10-20/h3-16,25H,1-2H3 |
Clave InChI |
LMAXZUINPRFWGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




